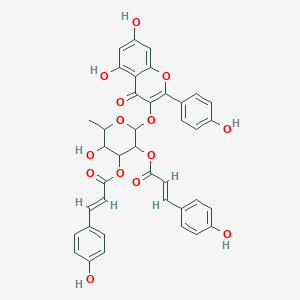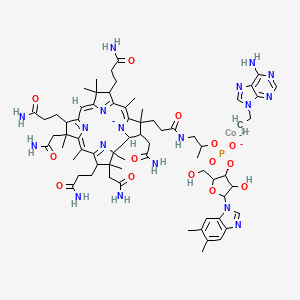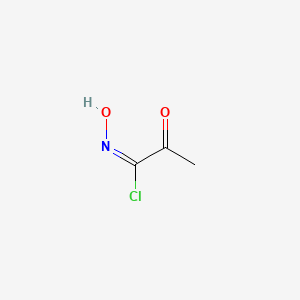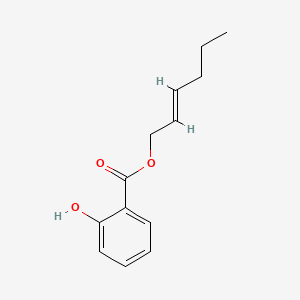
Platanoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platanoside is a natural compound found in the leaves and bark of the plant Platanus orientalis. It belongs to the class of oligomeric proanthocyanidin glycosides, which are known for their antioxidant and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Platanoside is typically isolated from the trunk bark of Platanus orientalis. The process involves extracting the bark with aqueous ethanol, followed by fractionation based on the polarity of the organic solvents. The fractions are then subjected to column chromatography over finely crystalline cellulose and gel filtration over Sephadex LH-20 to isolate pure oligomeric glycosylated proanthocyanidins .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The bark is harvested and processed using similar extraction techniques as in laboratory settings but on a larger scale. The use of advanced chromatography and filtration methods ensures the purity and quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Platanoside undergoes several types of chemical reactions, including:
Alkaline Cleavage: This reaction produces phloroglucinol and protocatechoic acid from the catechin blocks.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions.
Alkaline Cleavage: Conducted using alkaline reagents such as sodium hydroxide.
Major Products Formed
- Phloroglucinol
- Protocatechoic Acid
Wissenschaftliche Forschungsanwendungen
Platanoside has been the subject of extensive scientific research due to its diverse applications:
- Anti-inflammatory and Antioxidant Properties : this compound has shown significant anti-inflammatory and antioxidant effects, making it a potential candidate for treating various inflammatory diseases.
- Antibacterial Activity : It has demonstrated inhibitory effects against methicillin-resistant Staphylococcus aureus and glycopeptide-resistant Enterococcus faecium .
- Cytotoxic Activity : this compound exhibits cytotoxic activity against human leukaemic cell lines, suggesting potential applications in cancer therapy.
- Anti-ageing Potential : Studies have shown that this compound can delay ageing-related decline in various organisms, including Drosophila flies and human fibroblasts.
Wirkmechanismus
Platanoside exerts its effects through several mechanisms:
- Inhibition of Oxidative Stress : this compound inhibits oxidative stress and related downstream responses, including inflammatory diseases .
- Binding to Molecular Targets : Docking simulations have shown that this compound binds to antibacterial targets such as DNA gyrase subunit B and human matrix metallopeptidase catalytic domains .
- Activation of Proteostatic Mechanisms : this compound activates proteostatic mechanisms, which help in maintaining protein homeostasis and delaying ageing.
Vergleich Mit ähnlichen Verbindungen
Platanoside is unique among oligomeric proanthocyanidin glycosides due to its specific structure and biological activities. Similar compounds include:
- Epicatechin : A flavonoid with antioxidant properties.
- Catechin : Known for its anti-inflammatory and antioxidant effects.
- Kaempferol Rhamnoside : Exhibits antibacterial activity against drug-resistant bacterial strains .
This compound stands out due to its potent antibacterial and anti-ageing properties, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C39H32O14 |
|---|---|
Molekulargewicht |
724.7 g/mol |
IUPAC-Name |
[2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6-methyloxan-4-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H32O14/c1-20-33(47)36(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-34(48)32-28(44)18-27(43)19-29(32)50-35(37)23-8-14-26(42)15-9-23/h2-20,33,36,38-44,47H,1H3/b16-6+,17-7+ |
InChI-Schlüssel |
HKZIBACORRUGAC-KGMKFKQSSA-N |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O |
Isomerische SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O |
melting_point |
190-193°C |
Physikalische Beschreibung |
Solid |
Synonyme |
platanoside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[(2S,4R,5R)-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B1234405.png)
![(2S,3R)-3-hydroxy-N-[3-[(2R,3S,6S,8S)-8-[(E,3S,6S)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-2-methyl-4-[[2-[(2S,3S,6R)-3-methyl-6-[(E)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide](/img/structure/B1234406.png)





![6-[(1R,5R)-5-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]sulfanylhexanoic acid](/img/structure/B1234414.png)


![(1S,9R,11S,12Z,14Z,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione](/img/structure/B1234420.png)
![(3E,5E,7E,9E,11E,13E,15E,17E)-1-[(1S,4S)-1,4-dihydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one](/img/structure/B1234423.png)
